methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Cancer Therapy
HIF-2a inhibitors have shown significant promise in cancer therapy, particularly for tumors characterized by hypoxia, such as renal cell carcinoma (RCC). These inhibitors target the hypoxia-inducible factor 2 alpha (HIF-2α), which plays a crucial role in tumor growth and survival under low oxygen conditions. By inhibiting HIF-2α, these compounds can reduce tumor proliferation, angiogenesis, and metastasis . Clinical trials have demonstrated the efficacy of HIF-2a inhibitors in treating clear cell RCC, making them a valuable addition to the oncology arsenal .
Neuroendocrine Tumors
Neuroendocrine tumors, including pheochromocytomas and paragangliomas, often exhibit mutations that lead to the stabilization of HIF-2α. HIF-2a inhibitors can effectively target these tumors by disrupting the hypoxia signaling pathway, thereby inhibiting tumor growth and progression . This application is particularly relevant for patients with von Hippel–Lindau (VHL) disease, who are prone to developing such tumors due to VHL gene mutations .
Cardiovascular Diseases
Research has indicated that HIF-2α plays a role in the pathophysiology of various cardiovascular diseases, including pulmonary hypertension and heart failure. By modulating the activity of HIF-2α, these inhibitors can potentially alleviate symptoms and improve outcomes in patients with these conditions . The ability to regulate oxygen homeostasis and vascular remodeling makes HIF-2a inhibitors a promising therapeutic option for cardiovascular diseases.
Chronic Kidney Disease
Chronic kidney disease (CKD) is often associated with hypoxia and the overexpression of HIF-2α. Inhibiting HIF-2α can help mitigate the progression of CKD by reducing fibrosis and inflammation in the kidneys . This therapeutic approach aims to preserve kidney function and delay the need for dialysis or transplantation.
Diabetic Retinopathy
Diabetic retinopathy is a common complication of diabetes, characterized by abnormal blood vessel growth in the retina due to hypoxia. HIF-2a inhibitors can potentially prevent or reduce this pathological angiogenesis by targeting the hypoxia signaling pathway . This application could lead to new treatments that preserve vision in diabetic patients.
Inflammatory Diseases
HIF-2α is implicated in the regulation of inflammatory responses. Inhibiting HIF-2α can modulate the immune response and reduce inflammation in various conditions, such as rheumatoid arthritis and inflammatory bowel disease . This anti-inflammatory effect makes HIF-2a inhibitors a potential therapeutic option for managing chronic inflammatory diseases.
Fibrosis
Fibrotic diseases, such as liver fibrosis and pulmonary fibrosis, involve the excessive accumulation of extracellular matrix components, often driven by hypoxia and HIF-2α activation. HIF-2a inhibitors can help reduce fibrosis by targeting the underlying hypoxia signaling pathways . This approach aims to prevent organ damage and improve patient outcomes in fibrotic conditions.
Wound Healing
HIF-2α plays a role in the wound healing process by regulating angiogenesis and tissue repair under hypoxic conditions. HIF-2a inhibitors can potentially enhance wound healing by optimizing the balance between hypoxia-induced angiogenesis and tissue remodeling. This application is particularly relevant for chronic wounds and diabetic ulcers, where impaired healing is a significant clinical challenge.
These diverse applications highlight the potential of HIF-2a inhibitors in various fields of medical research and therapy. Each application leverages the unique ability of these compounds to modulate hypoxia signaling pathways, offering new avenues for treatment and improving patient outcomes.
Endocrine Reviews Arcus Biosciences Nature Springer Thermo Fisher Scientific Endocrine Reviews Nature : Springer
Mechanism of Action
Target of Action
The primary target of the HIF-2α translation inhibitor, also known as HIF-2|A-IN-4, HIF-2alpha-IN-4, or methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate, is the Hypoxia-Inducible Factor 2 alpha (HIF-2α) . HIF-2α is a transcription factor that plays a crucial role in the cellular response to low oxygen levels, orchestrating a metabolic switch that allows cells to survive in this environment .
Mode of Action
The HIF-2α translation inhibitor suppresses the translation of cellular HIF-2α message by enhancing the binding of Iron-Regulatory Protein 1 (IRP1) to the Iron-Responsive Element (IRE) region at the 5′ UTR of the HIF-2α mRNA . This action inhibits the production of HIF-2α protein, thereby reducing the cellular response to hypoxia .
Biochemical Pathways
The inhibition of HIF-2α affects several biochemical pathways. HIF-2α regulates the expression of genes involved in adjusting mechanisms to hypoxia such as angiogenesis or apoptosis as well as tumor growth, invasion, and metastasis . By inhibiting HIF-2α, the compound disrupts these pathways, potentially slowing tumor growth and progression .
Pharmacokinetics
It is known that the solubility of the compound can impact its bioavailability . Improving the solubility and formulation parameters of the compound could potentially enhance its pharmacokinetics .
Result of Action
The inhibition of HIF-2α results in a decrease in the expression of HIF-2α target genes in tumor cells . This can lead to a reduction in tumor cell growth, migration, invasion, and lipid metabolism . Moreover, the compound has been shown to induce complete stasis or regression in clear cell renal cell carcinoma (ccRCC) xenografts .
Action Environment
The action of the HIF-2α translation inhibitor is influenced by the hypoxic microenvironment of the cells . Hypoxia, or low oxygen levels, can activate the HIF pathway, leading to the stabilization of HIF proteins . Therefore, the efficacy of the inhibitor may be influenced by the degree of hypoxia in the tumor microenvironment .
properties
IUPAC Name |
methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S2/c1-16-9(13)8-6(3-4-17-8)11-12-7(5-10)18(2,14)15/h3-4,11H,1-2H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGAPDPPVHJYGJ-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NN=C(C#N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)N/N=C(\C#N)/S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.